Azanide; dichloroplatinum(2+)

Catalog No.
S548730
CAS No.
15663-27-1
M.F
Cl2H6N2Pt
M. Wt
300.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azanide; dichloroplatinum(2+)

CAS Number

15663-27-1

Product Name

Azanide; dichloroplatinum(2+)

IUPAC Name

azane;dichloroplatinum

Molecular Formula

Cl2H6N2Pt

Molecular Weight

300.05 g/mol

InChI

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2

InChI Key

LXZZYRPGZAFOLE-UHFFFAOYSA-L

SMILES

[NH2-].[NH2-].Cl[Pt+2]Cl

Solubility

H2O 1 (mg/mL)
DMSO 10 (mg/mL)
10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL)
Dimethylformamide (pure anhydrous) 24 (mg/mL)

Synonyms

CACP; cisDDP; cisdiamminedichloro platinum (II); cisdiamminedichloroplatinum; Cisdichloroammine Platinum (II); Cismaplat; Cisplatina; cisplatinous diamine dichloride; cisplatinum; cisplatinum II; cisplatinum II diamine dichloride; CPDD; Cysplatyna; DDP; PDD; Peyrones Chloride; Peyrones Salt; Platinoxan; platinum diamminodichloride; US brand names: Platinol; PlatinolAQ; Foreign brand names: Abiplatin; Blastolem; Briplatin; Cisplatyl; Citoplatino; Citosin; Lederplatin; Metaplatin; Neoplatin; Placis; Platamine; Platiblastin; PlatiblastinS; Platinex; Platinol AQ; PlatinolAQ VHA Plus; Platiran; Platistin; Platosin; Abbreviations: CDDP; DDP.

Canonical SMILES

N.N.Cl[Pt]Cl

Description

The exact mass of the compound Cisplatin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Platinum Compounds - Cisplatin - Supplementary Records. It belongs to the ontological category of diamminedichloroplatinum in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Azanide; dichloroplatinum(2+) is a coordination compound with the molecular formula C₆H₁₂Cl₂N₂Pt and a molecular weight of 378.2 g/mol. It features a platinum(II) center coordinated to two chloride ions and an azanide ligand derived from 1,2-diaminocyclohexane. This compound is recognized for its potential applications in medicinal chemistry, particularly in cancer treatment, due to its platinum content, which is similar to other well-known platinum-based drugs like cisplatin. The compound is classified as an irritant and health hazard, necessitating careful handling and storage according to safety guidelines.

Typical of transition metal complexes, including:

  • Substitution Reactions: The chloride ions can be substituted by other ligands, which may alter the biological activity of the compound.
  • Coordination Reactions: The azanide ligand can coordinate with different metal centers, leading to the formation of new complexes.
  • Redox Reactions: Under certain conditions, the platinum center can participate in redox processes, influencing the reactivity of the compound.

The biological activity of azanide; dichloroplatinum(2+) is primarily attributed to its interaction with DNA. Similar to other platinum-based compounds, it can form DNA cross-links, inhibiting replication and transcription processes in cancer cells. This mechanism is crucial for its anticancer properties, making it a candidate for further research in oncology. Studies have indicated that modifications to the azanide ligand can enhance its selectivity and efficacy against specific tumor types.

The synthesis of azanide; dichloroplatinum(2+) typically involves:

  • Preparation of Platinum(II) Chloride: Platinum(II) chloride is often reacted with 1,2-diaminocyclohexane in an appropriate solvent.
  • Formation of the Complex: The reaction proceeds under controlled conditions (temperature and pH) to ensure proper coordination of the azanide ligand to the platinum center.
  • Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for research applications.

Azanide; dichloroplatinum(2+) has potential applications in:

  • Anticancer Therapy: Due to its ability to interact with DNA, it is being investigated as a possible treatment for various cancers.
  • Research in Coordination Chemistry: The compound serves as a model for studying metal-ligand interactions and the design of new therapeutic agents.
  • Catalysis: Its unique structure allows exploration in catalytic processes involving organic transformations.

Interaction studies involving azanide; dichloroplatinum(2+) focus on its binding affinity with biomolecules such as proteins and nucleic acids. These studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential. Research indicates that modifications to the azanide ligand can significantly influence these interactions, potentially leading to improved selectivity and reduced side effects compared to traditional platinum drugs.

Azanide; dichloroplatinum(2+) shares similarities with several other platinum-based compounds. Below are some notable comparisons:

Compound NameStructure TypeKey Features
CisplatinPlatinum(II) complexWidely used in cancer therapy; forms DNA cross-links
CarboplatinPlatinum(II) complexLess toxic than cisplatin; used for ovarian cancer treatment
OxaliplatinPlatinum(II) complexEffective against colorectal cancer; has unique side effects
AuranofinGold(I) complexUsed in rheumatoid arthritis; differs in metal type

Azanide; dichloroplatinum(2+) is unique due to its specific azanide ligand and structural configuration, which may provide distinct biological activities compared to these more commonly used platinum drugs. Its potential for modified reactivity through ligand substitution offers avenues for developing new therapeutic strategies in cancer treatment .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Yellow crystalline solid; [MSDSonline]

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

298.955598 g/mol

Monoisotopic Mass

298.955598 g/mol

Heavy Atom Count

5

LogP

-2.19

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides & hydrogen chloride/.

Appearance

Yellow solid powder

Melting Point

270 dec °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q20Q21Q62J

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.73%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (97.73%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of metastatic testicular tumors, metastatic ovarian tumors and advanced bladder cancer.
FDA Label

Livertox Summary

Cisplatin is the prototype platinum coordination complex classified as an alkylating agent and used intravenously in the treatment of several forms of cancer. Cisplatin has been associated with a low rate of serum enzyme elevations and with rare cases of clinically apparent, acute liver injury.

Drug Classes

Antineoplastic Agents, Alkylating Agents

Pharmacology

Cisplatin is an antineoplastic in the class of alkylating agents and is used to treat various forms of cancer. Alkylating agents are so named because of their ability to add alkyl groups to many electronegative groups under conditions present in cells. They stop tumor growth by cross-linking guanine bases in DNA double-helix strands - directly attacking DNA. This makes the strands unable to uncoil and separate. As this is necessary in DNA replication, the cells can no longer divide. In addition, these drugs add methyl or other alkyl groups onto molecules where they do not belong which in turn inhibits their correct utilization by base pairing and causes a miscoding of DNA. Alkylating agents are cell cycle-nonspecific. Alkylating agents work by three different mechanisms all of which achieve the same end result - disruption of DNA function and cell death.

MeSH Pharmacological Classification

Radiation-Sensitizing Agents

Mechanism of Action

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

14283-03-5

Absorption Distribution and Excretion

Following cisplatin doses of 20 to 120 mg/m^2, the concentrations of platinum are highest in liver, prostate, and kidney; somewhat lower in bladder, muscle, testicle, pancreas, and spleen; and lowest in bowel, adrenal, heart, lung, cerebrum, and cerebellum. Platinum is present in tissues for as long as 180 days after the last administration.
The parent compound, cisplatin, is excreted in the urine. Although small amounts of platinum are present in the bile and large intestine after administration of cisplatin, the fecal excretion of platinum appears to be insignificant.
Volume of distribution at steady state = 11-12 L/m^2
15-16 L/h/m^2 [total body clearance, 7-hour infusion of 100 mg/m^2]
62 mL/min/m^2 [renal clearance, 2-hour infusion of 100 mg/m^2]
50 mL/min/m^2 [renal clearance, 6- to 7-hour infusion of 100 mg/m^2] The renal clearance of free (ultrafilterable) platinum also exceeds the glomerular filtration rate indicating that cisplatin or other platinum-containing molecules are actively secreted by the kidneys. The renal clearance of free platinum is nonlinear and variable and is dependent on dose, urine flow rate, and individual variability in the extent of active secretion and possible tubular reabsorption.

Wikipedia

Cisplatin
Ceftazidime

Biological Half Life

Cisplatin decays monoexponentially with a half life of 20 to 30 minutes following administrations of 50 or 100 mg/m^2. Cisplatin has a plasma half-life of 30 minutes. The complexes between albumin and the platinum from cisplatin do not dissociate to a significant extent and are slowly eliminated with a minimum half-life of five days or more.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

CISPLATIN SLOWLY CHANGES TO THE TRANS-FORM IN AQUEOUS SOLUTION (REACTION CONDITIONS UNKNOWN)

Interactions

Cis-platin alters the sequence-specific cleavage of DNA by bleomycin A2. Trans-diamminedichloroplatinum showed a similar, but not identical behavior.
Cis-platin and its trans-isomer (100 mg/kg) ip sensitized hypoxic adenocarcinoma MTG-B cells to the effects of 600-2400 rad x-irradiation in mice.
The fractional renal clearance of platinum relative to inulin was measured in the conscious rat during the period 60-70 min after injection of the nephrotoxic drug, cisplatin, or its non-nephrotoxic analogues (trans-dichlorodiammine platinum II, carboplatin or iproplatin). The fractional clearance of platinum was between 3 and 4 for cisplatin and its analogues. Platinum from cisplatin and its trans isomer is essentially irreversibly bound whilst that from carboplatin and iproplatin is largely reversibly bound to blood proteins. Probenecid and triethanolamine both caused an increase whereas furosemide caused a decrease in the fractional clearance of total platinum from cisplatin. Choline chloride had no net effect on the fractional clearance of total platinum. Both furosemide and triethanolamine made no significant difference to the severity of cisplatin induced nephrotoxicity. However, probenecid enhanced cisplatin induced nephrotoxicity and choline chloride was capable of blocking cisplatin induced nephrotoxicity. We conclude that the renal tubular transport of platinum is not per se responsible for the nephrotoxicity of platinum compounds. However, in the case of cisplatin, or one of its metabolites, renal tubular transport may be a prerequisite for nephrotoxicity.

Stability Shelf Life

Solution: Aqueous solutions decompose in two steps to a compound that has two water molecules replacing the two chlorine atoms. At 30°C the half life is five hours at neutral pH. The platinum compound is attacked by a variety of nucleophiles (i.e. hydroxide ion, pyridine, nitrate ion) which replace the chlorine atoms.

Dates

Modify: 2024-04-14

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